N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide is a compound belonging to the oxadiazole class, which features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This compound is characterized by the presence of a benzodioxole moiety and a phenyl group, which contribute to its unique chemical properties and potential biological activities. Oxadiazoles are known for their diverse applications in pharmaceuticals, particularly due to their antimicrobial, anti-inflammatory, and anticancer activities.
N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide is classified as a heterocyclic organic compound. It falls under the category of oxadiazoles, which are recognized for their significant pharmacological properties. The specific structure of this compound allows it to interact with various biological targets, making it of interest in medicinal chemistry .
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide typically involves several synthetic routes. Common methods include:
The synthesis process may vary depending on the desired yield and purity. In laboratory settings, reactions are generally performed under controlled temperatures and conditions to optimize product formation. Industrially, continuous flow reactors may be employed for large-scale production to enhance efficiency and consistency .
The molecular weight of this compound is approximately 286.30 g/mol. The structural features significantly influence its solubility and reactivity in various chemical environments.
N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions typical for oxadiazoles:
These reactions can be influenced by factors such as solvent choice, temperature, and concentration of reactants.
The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific biological targets:
Research indicates that compounds in this class can exhibit significant activity against various pathogens and cancer cell lines.
N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide is typically a solid at room temperature with a melting point that varies depending on purity.
The compound is expected to be stable under normal conditions but may decompose under extreme pH or temperature conditions. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water .
This compound has potential applications in:
The journey of 1,3,4-oxadiazole derivatives in medicinal chemistry spans over eight decades of systematic exploration. First synthesized in 1965 through thermal decomposition of hydrazine derivatives, the unsubstituted 1,3,4-oxadiazole core emerged as a water-soluble heterocycle with molecular weight 70.05 g/mol [5] [10]. This five-membered ring containing one oxygen and two nitrogen atoms (C₂H₂ON₂) demonstrated exceptional thermal stability due to its resonance energy (approximately 167.4 kJ/mol), enabling diverse pharmaceutical applications [10]. The 1980s marked a pivotal period with FDA approval of furamizole (antibacterial) and nesapidil (antiarrhythmic), validating the scaffold's clinical utility [7]. By the 2000s, breakthrough drugs including raltegravir (antiretroviral) and zibotentan (anticancer) established 1,3,4-oxadiazoles as privileged structures in drug design [1] [10]. Contemporary research has expanded their pharmacological repertoire to encompass anticancer, antimicrobial, anti-inflammatory, and antiviral activities, addressing over 40 therapeutic targets across disease spectra [5] [7]. This evolution reflects strategic molecular optimization of the core scaffold to enhance target affinity and pharmacokinetic performance.
Table 1: Historical Milestones in 1,3,4-Oxadiazole Drug Development
Time Period | Key Development | Representative Agents | Therapeutic Area |
---|---|---|---|
1965 | Initial synthesis reported | Unsubstituted 1,3,4-oxadiazole | Chemical novelty |
1980s | First clinical approvals | Furamizole, Nesapidil | Antibacterial, Antiarrhythmic |
2000s | Breakthrough targeted therapies | Raltegravir, Zibotentan | Antiretroviral, Anticancer |
2010s-Present | Multi-targeting derivatives | Hybrid pharmacophores | Oncology, Antimicrobials |
The 1,3,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities, offering enhanced metabolic stability while preserving hydrogen-bonding capabilities critical for target engagement [7] [10]. This heterocycle exhibits reduced aromaticity compared to furan due to nitrogen atom incorporation, behaving as a conjugated diene system that influences electron distribution across attached substituents [10]. X-ray crystallographic studies confirm the ring's planar geometry enables π-π stacking interactions with biological targets including enzyme active sites and receptor domains [5]. The electron-deficient character of the oxadiazole nucleus (arising from the inductive effect of additional heteroatoms) facilitates hydrogen bond acceptance at nitrogen atoms, while its quadrupole moment enhances interactions with aromatic residues in binding pockets [8] [10]. These properties are exemplified in N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-carboxamide, where the central oxadiazole bridges electron-rich and electron-deficient regions, creating a dipolar pharmacophore optimized for target recognition. Computational analyses indicate the oxadiazole's electron-withdrawing nature lowers HOMO energy (-8.7 eV) and increases polarization, facilitating charge transfer interactions with biological macromolecules [10].
Strategic substituent engineering on the 1,3,4-oxadiazole scaffold enables precise modulation of lipophilicity, solubility, and metabolic resistance. Position-specific modifications demonstrate profound pharmacokinetic consequences:
Table 2: Structure-Pharmacokinetic Relationships in 1,3,4-Oxadiazole Derivatives
Substituent Position | Chemical Modification | Pharmacokinetic Impact | Molecular Basis |
---|---|---|---|
C-2 | Carboxamide linkage | ↑ Aqueous solubility | Hydrogen bonding with solvent molecules |
C-5 | 2-Fluorophenyl | ↑ Metabolic stability | Reduced CYP450 affinity |
N-attachment | Benzodioxolylmethyl | ↑ Plasma half-life (t₁/₂ 4.2 hr) | Demethylation resistance |
C-5 | 4-Trifluoromethylphenyl | ↑ Lipophilicity (log P +0.7) | Fluorine hydrophobic effect |
CAS No.: 3225-82-9
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6